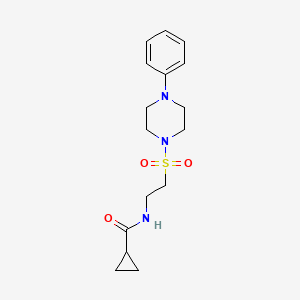

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-16(14-6-7-14)17-8-13-23(21,22)19-11-9-18(10-12-19)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUMCTQLIQTUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 4-phenylpiperazine.

Introduction of the Sulfonyl Group: The phenylpiperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Cyclopropanecarboxamide Formation: The final step involves the reaction of the sulfonylated phenylpiperazine with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Structural Features :

- Core : Cyclopropanecarboxamide linked to a piperidine ring (vs. piperazine in the target compound).

- Key Groups : Anilidopiperidine framework with a phenylethyl substituent .

Pharmacology : - Classified as an opioid agonist, structurally related to fentanyl. The cyclopropane group may enhance lipid solubility and potency compared to fentanyl derivatives .

Therapeutic Use : Analgesic (similar to fentanyl), but with higher risks of respiratory depression due to increased potency.

Physicochemical Properties : - Higher lipophilicity (LogP) due to the piperidine and phenylethyl groups, enhancing blood-brain barrier penetration .

Tozasertib (N-[4-({4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide)

Structural Features :

- Core : Cyclopropanecarboxamide connected to a pyrimidinyl-sulfanyl-phenyl group.

- Key Groups : Sulfanyl (-S-) bridge (vs. sulfonyl in the target compound) and a methylpiperazine substituent .

Pharmacology : - Antineoplastic agent targeting Aurora kinases (IC₅₀ values in nanomolar range). The sulfanyl group may reduce oxidative metabolism compared to sulfonyl . Therapeutic Use: Investigated for leukemia and solid tumors. Physicochemical Properties:

- Moderate solubility due to the pyrimidine ring and polar sulfanyl group .

(1R,2R)-2-(Phenoxymethyl)-N-(propan-2-yl)cyclopropanecarboxamide (CAS 102617-16-3)

Structural Features :

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

Structural Features :

- Core: Cyclopropanecarboxamide with a hydroxyiminoethyl side chain.

- Key Groups: Methoxyphenyl and hydroxyimino groups, enabling hydrogen bonding . Pharmacology:

- No explicit therapeutic data, but the hydroxyimino group may confer chelation properties or antioxidant activity. Physicochemical Properties:

- Enhanced aqueous solubility due to polar hydroxyimino and methoxy groups .

Key Insights from Structural Variations

- Piperazine vs. Piperidine : The target compound’s piperazine moiety may improve selectivity for serotonin or dopamine receptors compared to cyclopropylfentanyl’s piperidine .

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound increases polarity and oxidative stability relative to Tozasertib’s sulfanyl bridge .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound features a unique structure comprising a cyclopropanecarboxamide core, a sulfonyl group, and a phenylpiperazine moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4S, with a molecular weight of 413.5 g/mol. The structural components are critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 897621-95-3 |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

- Antidepressant Activity : The phenylpiperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Anxiolytic Effects : Preliminary studies indicate that the compound may possess anxiolytic properties, potentially through interactions with serotonin receptors, similar to other piperazine derivatives.

- Antitumor Activity : Some derivatives of piperazine have shown promise in cancer research, suggesting that this compound may also have anticancer properties. Further investigation into its mechanism could reveal pathways involved in tumor suppression or cell cycle regulation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes (5-HT receptors), influencing mood and anxiety levels.

- Dopamine Pathway Interaction : By affecting dopamine signaling, it could play a role in reward pathways, potentially impacting mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Behavioral Studies : In rodent models, compounds with similar structural features exhibited significant reductions in depressive-like behaviors when administered chronically, suggesting potential efficacy as antidepressants.

- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain piperazine derivatives can induce apoptosis and inhibit proliferation, indicating that this compound may also have antitumor effects.

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption and distribution profiles for related compounds, which could translate similarly for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, and how are intermediates characterized?

- Methodological Answer: The synthesis involves multi-step reactions starting with 4-phenylpiperazine and cyclopropanecarboxylic acid derivatives. Key steps include sulfonylation of the piperazine ring, followed by coupling with a cyclopropanecarboxamide ethyl sulfonyl intermediate. Reaction optimization requires strict control of temperature (e.g., 0–5°C for sulfonylation), solvent selection (e.g., DMF for coupling), and purification via column chromatography. Intermediates are validated using ¹H/¹³C NMR to confirm sulfonyl group integration and LC-MS to ensure mass accuracy .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.6 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and cyclopropane protons (δ 1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₄N₃O₃S).

- Infrared Spectroscopy (IR): Confirms sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. How does the cyclopropane moiety influence the compound’s structure-activity relationship (SAR)?

- Methodological Answer: The cyclopropane ring introduces steric constraints and electronic effects that enhance binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Comparative studies with non-cyclopropane analogs show reduced activity, suggesting the ring’s rigidity stabilizes ligand-target interactions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays can validate these effects .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer: The compound is sparingly soluble in aqueous buffers (e.g., <0.1 mg/mL in PBS) but dissolves in DMSO or DMF (≥10 mg/mL). Stability studies (HPLC monitoring) indicate degradation under acidic (pH <3) or oxidative conditions (H₂O₂), requiring storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., acetylcholinesterase inhibition vs. serotonin receptor binding)?

- Methodological Answer: Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration) or off-target effects. To address this:

- Perform selectivity profiling using panels of related enzymes/receptors (e.g., CEREP assay).

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (Kd) .

Q. What strategies optimize receptor binding affinity while minimizing off-target interactions?

- Methodological Answer:

- Bioisosteric replacement: Substitute the sulfonyl group with carbamate or urea to modulate hydrogen bonding.

- Positional scanning mutagenesis: Identify critical residues in the target receptor’s binding pocket (e.g., serotonin 5-HT₁A) using alanine-scanning .

Q. How can in vitro metabolic stability be improved for preclinical development?

- Methodological Answer:

- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation.

- Conduct hepatocyte microsomal assays to identify metabolic hot spots (e.g., piperazine N-dealkylation). Stabilize via methyl or ethyl substitutions on vulnerable positions .

Q. What experimental designs validate multi-target effects (e.g., dual enzyme/receptor modulation)?

- Methodological Answer:

- Use polypharmacology screening with radioligand binding assays (e.g., ³H-labeled antagonists) across target classes.

- Apply systems biology modeling (e.g., STRING database) to predict downstream pathway interactions .

Q. How are reaction yields improved during scale-up synthesis?

- Methodological Answer:

- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and use flow chemistry for exothermic steps.

- Monitor purity in real-time via in-line FTIR or Raman spectroscopy to reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.